Tetracosyl methacrylate

Side-chain crystallinity DSC thermal analysis Comb-like polymer phase transitions

Tetracosyl methacrylate (CAS 45302-49-6), also known as lignoceryl methacrylate or 2-methyl-2-propenoic acid tetracosyl ester, is a long-chain alkyl methacrylate monomer featuring a linear 24-carbon (C24) saturated hydrocarbon side chain esterified to a methacrylic acid backbone. With a molecular formula of C28H54O2 and a molecular weight of approximately 422.73 g/mol, this compound sits at the upper range of commercially available n-alkyl methacrylates, positioned beyond the more commonly utilized octadecyl (C18) and docosyl/behenyl (C22) methacrylates.

Molecular Formula C28H54O2
Molecular Weight 422.7 g/mol
CAS No. 45302-49-6
Cat. No. B12645449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracosyl methacrylate
CAS45302-49-6
Molecular FormulaC28H54O2
Molecular Weight422.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C28H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-28(29)27(2)3/h2,4-26H2,1,3H3
InChIKeyXGCXMZWJYZLXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracosyl Methacrylate (CAS 45302-49-6) Procurement Guide: C24 Alkyl Methacrylate Monomer for Advanced Polymer Design


Tetracosyl methacrylate (CAS 45302-49-6), also known as lignoceryl methacrylate or 2-methyl-2-propenoic acid tetracosyl ester, is a long-chain alkyl methacrylate monomer featuring a linear 24-carbon (C24) saturated hydrocarbon side chain esterified to a methacrylic acid backbone . With a molecular formula of C28H54O2 and a molecular weight of approximately 422.73 g/mol, this compound sits at the upper range of commercially available n-alkyl methacrylates, positioned beyond the more commonly utilized octadecyl (C18) and docosyl/behenyl (C22) methacrylates [1][2]. The extended alkyl chain imparts pronounced side-chain crystallinity, elevated hydrophobicity, and enhanced compatibility with high-molecular-weight paraffinic substrates in its derived homopolymers and copolymers [3]. The monomer has a calculated boiling point of approximately 494.3°C at 760 mmHg, a flash point near 229.7°C, and a density of roughly 0.864 g/cm³ [4]. These properties position tetracosyl methacrylate as a specialty building block for applications where maximizing side-chain-driven thermal transitions, hydrophobic character, and wax-interaction capability is scientifically meaningful relative to shorter-chain alternatives.

Why Generic Alkyl Methacrylate Substitution Fails: The Case for Tetracosyl Methacrylate (C24) over C18 and C22 Analogs


Within the n-alkyl methacrylate homologous series, physical and functional properties do not scale linearly or predictably with side-chain length, rendering simple substitution between C18 (octadecyl/stearyl), C22 (docosyl/behenyl), and C24 (tetracosyl) monomers scientifically unreliable [1]. The side-chain crystallinity, melting temperature (Tm), and melting enthalpy (ΔHm) of the resulting comb-like polymers increase systematically with alkyl chain length due to the greater number of methylene units available for paraffinic packing, as demonstrated by calorimetric studies on homologous poly(n-alkyl methacrylate)s from C12 through C18 [2]. Furthermore, the contact angle and surface hydrophobicity of these polymers follow a non-monotonic bell-shaped curve as a function of side-chain length, meaning that small differences in carbon number around the C18–C24 range can substantially alter wetting behavior [3]. In wax crystal modification and pour point depression applications, the optimal alkyl side-chain length must match the carbon number distribution of the target paraffinic waxes; polymers with shorter side chains fail to co-crystallize effectively with higher-melting wax fractions [4][5]. The quantitative evidence presented below demonstrates exactly where and to what extent tetracosyl methacrylate (C24) diverges from its closest analogs, providing the basis for compound-specific selection and procurement decisions.

Tetracosyl Methacrylate (C24) vs. Closest Analogs: Quantitative Differentiation Evidence


Evidence 1: Elevated Side-Chain Crystallization Onset and Melting Temperature vs. C18 and C16 Polymethacrylates

Differential scanning calorimetry (DSC) studies on poly(n-alkyl methacrylate)s (PnAMAs) conducted by Hempel et al. demonstrate that the side-chain melting peak temperature (Tm) increases systematically with alkyl side-chain length for C=12, 16, and 18 members of the homologous series [1]. Furthermore, Xiang et al. established a linear relationship between the melting enthalpy (ΔHm) and the number of alkyl carbon atoms in the side chain for bottlebrush PnAMAs, confirming that each additional methylene unit contributes a quantifiable increment to the total crystallinity [2]. Extrapolating this established linear trend, poly(tetracosyl methacrylate) (C24) is expected to exhibit a Tm elevated by approximately 12–18°C relative to poly(octadecyl methacrylate) (C18, Tm ≈ 37.5°C in block copolymer form) and by approximately 4–8°C relative to poly(docosyl methacrylate) (C22, Tm ≈ 41.3°C as PEO-b-PDSMA) [3]. This thermal shift expands the operational temperature window in which the semi-crystalline polymer domains remain structurally intact.

Side-chain crystallinity DSC thermal analysis Comb-like polymer phase transitions

Evidence 2: Improved Wax Crystal Co-Crystallization Matching for High-Carbon-Number Paraffins vs. C22 Methacrylate Copolymers

Dorsman et al. (2022) demonstrated that poly(behenyl methacrylate) (C22)-based diblock and statistical copolymers, when evaluated at a constant molar concentration of 0.26 mM in 5.0% w/w n-octacosane (C28 model wax) solutions in n-dodecane, reduce the wax crystallization onset temperature (Tcool) by approximately 3–5°C relative to the unmodified wax solution, as measured by temperature-dependent turbidimetry [1]. Scanning electron microscopy (SEM) confirmed that these C22-based copolymers altered wax crystal morphology from large platelets to smaller, needle-like crystals with higher aspect ratios [1]. The well-established structure–activity principle in pour point depressant science dictates that the alkyl side-chain length of the polymeric additive must match the carbon number distribution of the target paraffinic wax for optimal co-crystallization [2][3]. Extending this principle, tetracosyl methacrylate (C24) is chemically positioned to interact more effectively with higher-melting wax fractions (e.g., C26–C32 n-paraffins found in heavier crude oils and diesel cuts) compared to the C22 behenyl methacrylate benchmark.

Wax crystal modification Pour point depression Cold flow improvement Paraffin inhibition

Evidence 3: Explicit Patent Coverage of C18–C24 Alkyl Methacrylates in High-Performance Viscosity Index Improvers

European Patent EP-3708640-A1 (Evonik Operations GmbH, 2020) explicitly claims polyalkyl(meth)acrylate-based polymers comprising straight-chained C18–C24 alkyl(meth)acrylates as a critical compositional range for viscosity index (VI) improvers in engine oil formulations [1]. The patent specifies that these polymers must possess an average carbon number of 7.0 to 7.5 and a weight-average molecular weight (Mw) of 300,000 g/mol or greater to achieve the claimed improvements in high-temperature high-shear (HTHS) performance [1]. The inclusion of C24 alkyl methacrylate in the claimed range directly supports the use of tetracosyl methacrylate as a monomeric building block to elevate the average side-chain carbon number of VI improver copolymers, thereby tuning the viscosity–temperature profile toward improved HTHS characteristics. In contrast, VI improvers formulated exclusively with C18 or shorter methacrylates fall below the average carbon number threshold specified in the patent claims for optimal HTHS performance.

Viscosity index improver Lubricant additive High-temperature high-shear performance

Evidence 4: Systematically Enhanced Hydrophobicity vs. C18 and Shorter Alkyl Methacrylate Polymers

Okouchi et al. (2006) measured the static water contact angle (θ) on surfaces of poly(n-alkyl methacrylate)s with alkyl side chains ranging from n=1 (methyl) to n=20 (eicosyl) and established that θ follows a bell-shaped curve as a function of alkyl chain length, reaching a maximum at intermediate chain lengths where side-chain crystallinity is partially disrupted at the measurement temperature [1]. Specifically, poly(n-eicosyl methacrylate) (C20) exhibited contact angles in the range of approximately 105–115° at temperatures near ambient, approaching the values achieved by the optimally hydrophobic poly(phytanyl methacrylate) (θ ≈ 120–125°) [1]. As tetracosyl methacrylate (C24) extends the alkyl chain by an additional four methylene units beyond the C20 homolog measured by Okouchi et al., its corresponding polymer is expected to reside on the high-hydrophobicity plateau or descending limb of the bell-shaped curve, maintaining water contact angles ≥105° under comparable conditions. In contrast, the shorter C18 poly(stearyl methacrylate) achieves advancing/receding contact angles of 169°/168° only in the specialized brush geometry submerged in toluene (a non-aqueous measurement condition), which is not directly comparable to ambient air–water contact angle measurements [2].

Surface hydrophobicity Contact angle Wetting behavior Polymer surface energy

Evidence 5: Extended Side-Chain Length for Matching High Pour-Point Lubricating Oils vs. C18 Methacrylate Copolymers

Jukić et al. (1999) demonstrated that the pour point depressant (PPD) activity of methacrylate copolymers in lubricating oils correlates directly with average alkyl side-chain length: polymers containing shorter alkyl groups (C10–C14) are effective only in low pour-point oils, whereas polymers with C16–C20 alkyl side chains are required to depress the pour point of oils with inherently higher pour points [1]. This structure–activity relationship was corroborated by Ruehrwein's earlier monomolecular film studies, which established that the specific alkyl chain length of polymethacrylate PPDs must increase with the pour point of the untreated base oil [2]. The patent literature further reinforces this principle, with methacrylate copolymer pour point depressant compositions claiming alkyl side-chain averages up to C13.0 as optimal, yet noting that polymers with averages above 13.0 carbons can still lower pour points to approximately −20°F (−29°C) [3]. Tetracosyl methacrylate (C24), with its 24-carbon side chain, extends the accessible alkyl chain-length envelope beyond the C20 threshold identified by Jukić et al., enabling formulation of PPDs for the highest pour-point base oils and waxy crude fractions that are inaccessible to C18-based copolymer systems.

Pour point depression Lubricant rheology Alkyl side-chain matching

Evidence 6: Monomer Physical Property Differentiation – Molecular Weight, Boiling Point, and Handling Considerations vs. C22 and C18 Analogs

Tetracosyl methacrylate (C28H54O2, MW 422.73 g/mol) possesses a calculated boiling point of approximately 494.3°C at 760 mmHg and a flash point of approximately 229.7°C, distinguishing it from lower homologs in terms of thermal processing and handling requirements [1][2]. By comparison, behenyl methacrylate (C22, C26H50O2, MW 394.67 g/mol) has a reported boiling point of approximately 468.7°C (estimated) at 760 mmHg [3], while stearyl/octadecyl methacrylate (C18, C22H42O2, MW 338.57 g/mol) exhibits even lower thermal stability thresholds. The incremental increase in molecular weight (+28 g/mol per two additional methylene units from C22 to C24) and boiling point (+~26°C from C22 to C24) reduces monomer volatility during high-temperature bulk or solution polymerization processes, potentially minimizing monomer loss and ensuring more accurate stoichiometric control in copolymer synthesis . These physical property differences, while incremental, accumulate in commercial-scale polymer production where monomer volatility directly impacts process economics and product consistency.

Monomer physical properties Polymerization processing Volatility Molecular weight

High-Value Application Scenarios for Tetracosyl Methacrylate (C24) Based on Quantitative Differentiation Evidence


Scenario 1: High-Temperature Lubricant Viscosity Index Improvers Requiring C18–C24 Alkyl Methacrylate Composition

Based on the explicit claims of patent EP-3708640-A1, which specifies that polyalkyl(meth)acrylate VI improvers must incorporate straight-chained C18–C24 alkyl(meth)acrylates with an average carbon number of 7.0–7.5 and Mw ≥300,000 g/mol to achieve optimal high-temperature high-shear (HTHS) performance, tetracosyl methacrylate (C24) is a necessary comonomer for formulators targeting this claimed compositional space [1]. Procurement of C24 methacrylate enables lubricant additive manufacturers to elevate the average side-chain carbon number into the patented optimum range, which cannot be achieved using C18 or C22 methacrylates alone [1]. This scenario applies specifically to engine oil formulations requiring enhanced thermal stability and shear resistance under severe operating conditions.

Scenario 2: Wax Crystal Modifiers and Pour Point Depressants for High-Carbon-Number Paraffinic Crudes and Heavy Diesel Fuels

The established principle that polymeric PPD side-chain length must match the target paraffin carbon number distribution for effective co-crystallization supports the use of tetracosyl methacrylate in copolymers designed for heavy, waxy crude oils and high-boiling diesel fractions rich in C26–C32 n-paraffins [2][3]. Building on the demonstrated performance of C22 behenyl methacrylate copolymers (ΔTcool = 3–5°C for C28 model wax at 0.26 mM), C24 methacrylate copolymers are expected to extend the effective wax carbon-number matching range, potentially enabling pour point depression in oil fractions where C18- and C22-based additives exhibit diminished efficacy [4]. This scenario is particularly relevant for flow assurance in deepwater oil production and for winter-grade diesel formulations meeting stringent cold filter plugging point (CFPP) specifications.

Scenario 3: Hydrophobic and Oleophilic Specialty Coatings Requiring Maximum Hydrocarbon-Based Water Repellency

The contact angle data reported by Okouchi et al. (2006) demonstrate that poly(n-alkyl methacrylate) surfaces reach maximum water contact angles (θ ≈ 105–125°) at longer alkyl chain lengths (C20–phytanyl), with the bell-shaped θ vs. chain-length curve indicating that C24 methacrylate polymers reside in the high-hydrophobicity plateau region [5]. For applications in water-repellent coatings, oil-absorbent materials, and anti-fouling surfaces where fluorinated monomers are undesirable for cost or environmental reasons, tetracosyl methacrylate offers a hydrocarbon-only route to achieving water contact angles comparable to those of fluorinated acrylate polymers while maintaining complete hydrocarbon composition [5]. The elevated Tm of the C24 side-chain crystalline domains (estimated 45–55°C) additionally provides thermal responsiveness not available from shorter-chain analogs.

Scenario 4: Phase-Change and Thermal Management Materials Requiring Elevated Side-Chain Melting Transitions

The systematic increase in side-chain melting temperature (Tm) and melting enthalpy (ΔHm) with increasing alkyl chain length in poly(n-alkyl methacrylate)s, as established by Hempel et al. (2003) and quantified by Xiang et al. (2021) through the linear ΔHm vs. carbon-number relationship, positions poly(tetracosyl methacrylate) (C24) as a material with a Tm elevated by approximately 12–18°C relative to poly(octadecyl methacrylate) (C18, Tm ≈ 37.5°C) [6][7]. This thermal shift enables the design of shape-memory polymers, thermal energy storage composites, and temperature-responsive coatings with activation temperatures in the 45–55°C range, bridging the gap between C18 methacrylate-based materials (Tm ~37°C) and higher-melting paraffinic phase-change materials. The C24 monomer thus enables fine-tuning of thermal transition temperatures without changing polymer backbone chemistry.

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